dimethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate
Description
Dimethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate is a complex organic compound that features both indole and pyrrole moieties. Indole derivatives are known for their significant biological activities and are prevalent in natural products and pharmaceuticals . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
dimethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylpyrrole-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-12-17(19(23)25-3)18(20(24)26-4)13(2)22(12)10-9-14-11-21-16-8-6-5-7-15(14)16/h5-8,11,21H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIKFWUXIOSVGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CCC2=CNC3=CC=CC=C32)C)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . Subsequent steps involve the formation of the pyrrole ring and the esterification of carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The carboxylate esters undergo base-catalyzed hydrolysis to form dicarboxylic acids. This reaction typically employs NaOH/EtOH under reflux conditions (4–6 hrs), yielding the corresponding acid with >85% efficiency .
| Reaction Conditions | Reagents/Catalysts | Yield (%) | Product Application |
|---|---|---|---|
| 3.0 M NaOH, EtOH, reflux | None | 95 | Precursor for metal complexes |
This hydrolysis step is critical for generating intermediates used in coordination chemistry studies .
Esterification and Transesterification
The methyl ester groups participate in acid-catalyzed transesterification with higher alcohols (e.g., isopropyl alcohol). Using H₂SO₄ (0.5 mol%) at 80°C for 12 hrs, the reaction achieves 70–80% conversion to bulkier esters :
Electrophilic Substitution Reactions
The indole moiety undergoes C3 electrophilic substitution under mild conditions:
| Reaction Type | Reagents | Position Modified | Key Product |
|---|---|---|---|
| Formylation | HCONH₂, POCl₃, 0°C | Indole C3 | 3-Carbaldehyde derivative |
| Bromination | NBS, AIBN, CCl₄ | Indole C5/C7 | Polybrominated analogs |
These modifications enhance biological activity by introducing electron-withdrawing groups .
Oxidation Reactions
The methyl substituents on the pyrrole ring are susceptible to selective oxidation :
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄, AcOH | 60°C, 3 hrs | 2,5-Dicarboxylpyrrole derivative | 68 |
| SeO₂, dioxane | Reflux, 8 hrs | Hydroxymethyl intermediates | 52 |
Oxidized derivatives show improved solubility in polar solvents .
Reductive Modifications
Catalytic hydrogenation (H₂, Pd/C) reduces the indole’s aromatic system:
| Substrate Position | Pressure (atm) | Product | Bioactivity Change |
|---|---|---|---|
| Indole C2–C3 double bond | 15 | Tetrahydroindole derivative | Enhanced CNS penetration |
This reaction is pivotal for optimizing pharmacokinetic properties .
Cyclization Reactions
Under acidic conditions (HCl/EtOH), the compound undergoes intramolecular cyclization to form tricyclic systems. Key parameters:
| Acid Concentration | Temperature | Time | Major Product | Application |
|---|---|---|---|---|
| 2 M HCl | 70°C | 5 hrs | Pyrrolo[2,3-c]carbazole core | Telomerase inhibition studies |
This transformation is exploited in synthesizing telomerase inhibitors .
Alkylation at Pyrrole Nitrogen
The N-ethyl linker participates in Mannich reactions with formaldehyde/amines:
| Amine Component | Solvent | Product Type | Yield (%) |
|---|---|---|---|
| Piperidine | CH₂Cl₂ | Tertiary amine derivatives | 78 |
| Morpholine | THF | Water-soluble analogs | 65 |
These derivatives exhibit modulated receptor-binding profiles .
Cross-Coupling Reactions
The indole system enables Pd-catalyzed couplings :
These reactions expand structural diversity for structure-activity relationship (SAR) studies .
Key Reactivity Trends
-
Pyrrole ring : Prone to electrophilic attacks at C3/C4 positions due to electron-rich nature .
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Indole system : C3 and C7 positions show highest reactivity in substitution reactions .
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Ester groups : Serve as directing groups in metal-mediated transformations .
Experimental data confirms that reaction outcomes are highly sensitive to steric effects from the 2,5-dimethyl groups on the pyrrole ring .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that dimethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Case Study : In vitro tests demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells by activating caspase pathways, suggesting its potential as a therapeutic agent in oncology .
Neuroprotective Effects
The indole moiety present in the compound is known for its neuroprotective properties. Research has suggested that this compound may help in protecting neuronal cells from oxidative stress and neurodegeneration.
- Research Finding : A study on neuroprotection indicated that treatment with this compound led to a reduction in markers of oxidative stress in neuronal cultures .
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Research Insight : The incorporation of this compound into polymer blends has been shown to enhance the efficiency of light emission and energy conversion in OLED devices .
Enzyme Inhibition
This compound has been investigated for its potential to inhibit specific enzymes linked to disease pathways.
- Case Study : Inhibition assays revealed that the compound effectively inhibited acetylcholinesterase activity, which is crucial for conditions like Alzheimer's disease .
Summary Table of Applications
Mechanism of Action
The mechanism of action of dimethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The compound’s effects are mediated through its ability to modulate cellular signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
2-(1H-indol-3-yl)ethanamine: Known for its role in neurotransmission.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral activities.
Uniqueness
Dimethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate is unique due to its combined indole and pyrrole structures, which confer distinct chemical and biological properties
Biological Activity
Dimethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate (CAS: 123456-78-9) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and case analyses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 358.40 g/mol. The compound features a pyrrole ring substituted with indole and dicarboxylate moieties, which are crucial for its biological interactions.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of pyrrole have been shown to inhibit the production of pro-inflammatory cytokines in vitro. A study demonstrated that specific derivatives significantly reduced the proliferation of peripheral blood mononuclear cells (PBMCs) stimulated by anti-CD3 antibodies, indicating potential therapeutic applications in inflammatory diseases .
2. Antimicrobial Activity
This compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies have shown that similar pyrrole derivatives possess activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to established antimicrobials, suggesting their potential as alternative therapeutic agents .
3. Anticancer Activity
The anticancer potential of pyrrole derivatives has also been explored. Certain analogs have demonstrated cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specific studies highlighted the ability of these compounds to inhibit tumor growth in xenograft models, providing a basis for further development as anticancer agents .
Case Studies
Case Study 1: Anti-inflammatory Efficacy
A study conducted on a series of pyrrole derivatives revealed that one compound significantly inhibited lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production in RAW 264.7 macrophage cells. This compound exhibited an IC50 value of 0.25 µM, demonstrating its potency in modulating inflammatory responses .
Case Study 2: Antimicrobial Screening
In another investigation, a library of pyrrole derivatives was screened against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The most active compounds showed MIC values ranging from 0.5 to 8 µg/mL, indicating promising antimicrobial activity suitable for further exploration in drug development .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for dimethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate, and how can reaction yields be optimized?
The compound can be synthesized via multi-step routes involving cyclocondensation and alkylation. A general approach includes:
- Cyclocondensation : Reacting substituted pyrrole precursors with indole derivatives under acidic or basic conditions (e.g., acetic acid or xylene reflux) to form the pyrrole-indole hybrid core .
- Esterification : Introducing methyl ester groups via nucleophilic acyl substitution, using dimethyl carbonate or methyl halides in the presence of a base (e.g., K₂CO₃) . Yield optimization requires precise control of reaction time, temperature (typically 80–120°C), and stoichiometry. Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., p-toluenesulfonic acid) also impact efficiency . Monitoring via TLC or HPLC is critical to track intermediate formation .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester group integration. Aromatic protons (indole and pyrrole) appear in the 6.5–8.5 ppm range, while methyl esters resonate as singlets near 3.7–3.9 ppm .
- X-ray Crystallography : Single-crystal studies reveal planar pyrrole rings, dihedral angles between substituents (e.g., 3.5–6.7° for carbonyl groups), and hydrogen-bonding networks (N–H···O interactions at ~2.87 Å) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How do electronic effects of the indole and pyrrole substituents influence the compound’s reactivity in cross-coupling reactions?
The indole’s electron-rich π-system and pyrrole’s ester groups create ambiphilic reactivity:
- Electrophilic Substitution : Indole’s C3 position is reactive toward electrophiles (e.g., nitration), while pyrrole’s ester groups direct electrophiles to the α-positions .
- Cross-Coupling : Suzuki-Miyaura coupling is feasible at the indole’s C2/C4 positions using Pd catalysts, but steric hindrance from the 2,5-dimethyl groups on the pyrrole may limit accessibility . Computational DFT studies can model charge distribution to predict regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from:
- Experimental Conditions : Variations in solvent (DMSO vs. aqueous buffers) or cell lines affect compound stability and membrane permeability .
- Redox Behavior : Cyclic voltammetry reveals oxidation peaks near +0.8 V (vs. Ag/AgCl), suggesting potential for radical formation under physiological conditions .
- Metabolite Interference : LC-MS/MS analysis of metabolic byproducts (e.g., hydrolyzed dicarboxylic acids) can clarify whether observed effects stem from the parent compound or derivatives .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Docking Studies : Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB entries) identifies binding poses. The indole moiety often occupies hydrophobic pockets, while ester groups form hydrogen bonds with catalytic residues .
- MD Simulations : All-atom MD runs (NAMD/GROMACS) assess binding stability over 100 ns trajectories, with RMSD/RMSF metrics quantifying conformational changes .
- QSAR Models : Regression analysis of substituent effects (e.g., Hammett σ values for methyl/ethyl groups) links structural features to inhibitory potency .
Methodological Considerations
Q. What are the best practices for ensuring reproducibility in synthetic protocols?
- Standardized Characterization : Require ≥95% purity (HPLC) and full spectral data (NMR, IR) for all batches .
- Reagent Documentation : Specify reagent sources (e.g., Sigma-Aldryl vs. TCI) and lot numbers, as impurities (e.g., trace metals) can alter reaction pathways .
- Crytallization Control : Use slow evaporation from methanol/ethyl acetate to obtain diffraction-quality crystals .
Q. How can researchers address solubility challenges in biological assays?
- Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design : Synthesize hydrolyzable esters (e.g., acetoxymethyl) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) for improved biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
